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Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599395 Get Quote

This guide provides an in-depth overview of the spectroscopic data for Methyl Cedryl Ketone
(MCK), a widely used woody and amber fragrance ingredient.[1] The following sections detail

its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This document is intended for researchers, scientists, and professionals in the fields

of chemistry and drug development, offering a consolidated resource for the structural

elucidation and analysis of this compound.

Molecular Structure
Methyl Cedryl Ketone (CAS No: 32388-55-9), also known as Acetyl Cedrene, possesses a

complex tricyclic sesquiterpenoid structure.[2]

Molecular Formula: C₁₇H₂₆O[3]

Molecular Weight: 246.39 g/mol [4]

IUPAC Name: 1-((3R,3aS,7R,8aS)-2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-

methanoazulen-5-yl)ethanone[2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl Cedryl Ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While a specific experimental spectrum is not publicly available, the expected chemical shifts

for ¹H and ¹³C NMR can be predicted based on the known ranges for similar chemical

environments.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl Cedryl Ketone

Proton Type
Predicted Chemical Shift
(δ, ppm)

Notes

Methyl Protons (CH₃) 0.8 - 1.5

Multiple singlet signals

expected for the gem-dimethyl

and other methyl groups on

the cedrene core.

Acetyl Methyl Protons

(COCH₃)
2.0 - 2.5

A sharp singlet, deshielded by

the adjacent carbonyl group.[7]

Methylene & Methine Protons

(CH₂, CH)
1.0 - 2.5

Complex multiplet signals

corresponding to the protons

on the tricyclic core.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl Cedryl Ketone

Carbon Type
Predicted Chemical Shift
(δ, ppm)

Notes

Carbonyl Carbon (C=O) > 200

Characteristic downfield shift

for a ketone carbonyl carbon.

[5][6]

Alkene Carbons (C=C) 120 - 160

Signals corresponding to the

carbons involved in the double

bond within the ring structure.

Aliphatic Carbons (CH₃, CH₂,

CH, C)
10 - 60

Multiple signals corresponding

to the various sp³ hybridized

carbons of the cedrene

framework.
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

Table 3: Key IR Absorption Bands for Methyl Cedryl Ketone

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ketone) ~1715 Strong, Sharp[5][8]

C-H Stretch (Aliphatic) 2850 - 3000 Strong to Medium

C-H Bend (Aliphatic) 1370 - 1465 Medium

Mass Spectrometry (MS)
Mass spectrometry of ketones typically shows fragmentation patterns resulting from cleavage

alpha to the carbonyl group.[5][9]

Table 4: Key Mass Spectrometry Fragments for Methyl Cedryl Ketone

m/z Value Interpretation Notes

246 [M]⁺ Molecular ion peak.[4]

231 [M - CH₃]⁺ Loss of a methyl radical.

203 [M - COCH₃]⁺

Alpha-cleavage, loss of the

acetyl group, resulting in a

stable acylium ion.[7]

43 [CH₃CO]⁺

Acylium ion, often the base

peak in the spectrum of methyl

ketones.[7]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

lipophilic, liquid sample such as Methyl Cedryl Ketone.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-20 mg of Methyl Cedryl Ketone in ~0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard for chemical shift referencing (0 ppm).[10] Transfer the

solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into a spinner turbine and place it into the

spectrometer's magnet.[10]

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[11]

Perform shimming of the magnetic field to achieve maximum homogeneity and obtain sharp,

well-resolved signals.[10]

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A

sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H

spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid): As Methyl Cedryl Ketone is a liquid, a thin film can be

prepared by placing one or two drops of the neat sample directly between two salt plates

(e.g., NaCl or KBr).[12][13]

Instrument Setup: Ensure the FTIR spectrometer is purged with dry air or nitrogen to

minimize atmospheric H₂O and CO₂ interference.[10]

Background Scan: Acquire a background spectrum of the empty salt plates. This is crucial to

subtract any spectral contributions from the atmosphere or the plates themselves.[12]
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Sample Scan: Place the prepared salt plate "sandwich" into the spectrometer's sample

holder and acquire the IR spectrum.[10] Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio. The data is typically collected over a range of 4000-400 cm⁻¹.[10]

Data Processing: The instrument's software automatically ratios the sample scan against the

background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol
Sample Introduction (GC-MS): Given the volatility of Methyl Cedryl Ketone, Gas

Chromatography-Mass Spectrometry (GC-MS) is the ideal method. Dilute the sample in a

volatile organic solvent (e.g., hexane or ethyl acetate). Inject a small volume (e.g., 1 µL) into

the GC, where it is vaporized and separated on a capillary column before entering the mass

spectrometer.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample

molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

[14]

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.

The fragmentation pattern is then analyzed to confirm the structure of the compound. Key

fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements.[7]

[14]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis of Methyl Cedryl Ketone
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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